
5,7-Dihydroxy-11-ketotetranorprostanoic acid
Overview
Description
This compound is naturally occurring in the human body and plays a crucial role in various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry .
Industrial Production Methods
Industrial production methods for this compound are still under research. the synthesis often involves the use of advanced techniques such as microbial fermentation and biocatalysis to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-11-ketotetranorprostanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxooctyl side chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
Scientific Research Applications
5,7-Dihydroxy-11-ketotetranorprostanoic acid has several scientific research applications:
Chemistry: It is used in the synthesis and characterization of novel chemical compounds, including salicylic acid derivatives and heterocyclic compounds.
Biology: The compound is studied for its role in various biochemical pathways and its potential as a biomarker for certain diseases.
Medicine: Research focuses on its potential therapeutic applications, including its use as an alternative to existing drugs due to its specific activities and toxicity profiles.
Industry: The compound is explored for its potential in biotechnological production processes, such as the mass production of bioplastics and other bio-based chemicals.
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-11-ketotetranorprostanoic acid involves its interaction with specific molecular targets and pathways in the body. It is known to modulate various biochemical pathways, including those involved in inflammation, oxidative stress, and cellular metabolism . The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to changes in cellular signaling and gene expression .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-(3-oxooctyl)cyclopentanoic acid: A closely related compound with similar structural features and biochemical properties.
Latanoprost Related Compound E: Another compound with a similar cyclopentyl ring structure and oxooctyl side chain.
Uniqueness
5,7-Dihydroxy-11-ketotetranorprostanoic acid is unique due to its specific stereochemistry and the presence of both hydroxyl and oxo groups on the cyclopentyl ring. This unique structure contributes to its distinct biochemical properties and potential therapeutic applications.
Properties
IUPAC Name |
3-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O5/c1-2-3-4-5-11(17)6-7-12-13(8-9-16(20)21)15(19)10-14(12)18/h12-15,18-19H,2-10H2,1H3,(H,20,21)/t12-,13-,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZLUZTVNFGFMX-TUVASFSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(CC(C1CCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1CCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70947236 | |
| Record name | 3-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70947236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24379-94-0 | |
| Record name | 5,7-Dihydroxy-11-ketotetranorprostanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024379940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70947236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DIHYDROXY-2-(3-OXOOCTYL)CYCLOPENTANEPROPANOIC ACID, (1R,2R,3R,5S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82S34F210R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


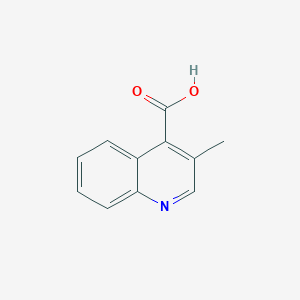

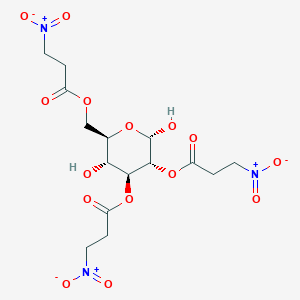
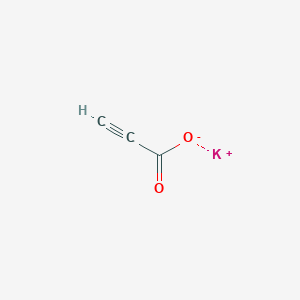
![5-[4-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid](/img/structure/B157700.png)
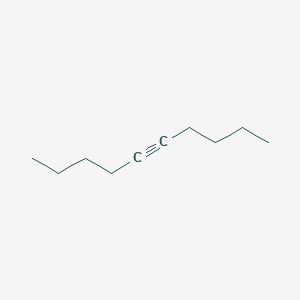

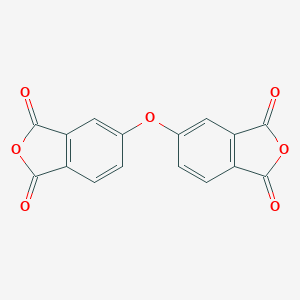
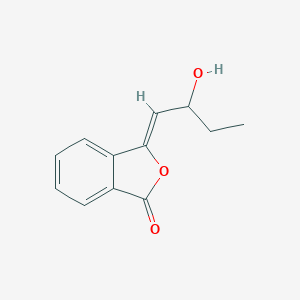
![Dimethyl N,N'-(methylenedi-4,1-phenylene)bis[2-methyl-beta-alaninate]](/img/structure/B157708.png)
![Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate](/img/structure/B157711.png)
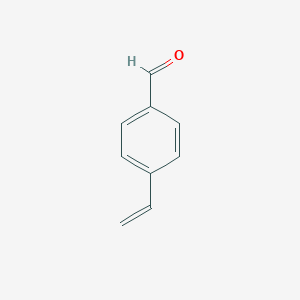
![4-Methyl-[1,3]dioxolo[4,5-c]pyridine](/img/structure/B157719.png)

